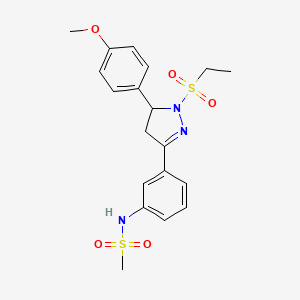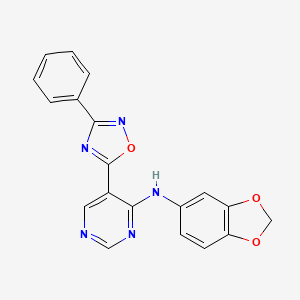
N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the sulfonamide family. It features a pyrazoline core, coupled with sulfonamide groups and methoxyphenyl substitutions, which contribute to its broad range of chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically begins with the preparation of the pyrazoline ring This can be achieved through the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production may be optimized through the use of automated reactors and continuous flow processes. Catalysts and optimized reaction conditions are employed to increase yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative cleavage at the methoxyphenyl or pyrazoline rings, facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonyl groups can be reduced to corresponding sulfides using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring systems allow for various electrophilic and nucleophilic substitutions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: Oxidation and reduction reactions often lead to cleaved or reduced variants of the parent compound, while substitution reactions yield various substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate for various chemical reactions.
Biology: In biological research, this compound has shown potential as a ligand for receptor binding studies. Its sulfonamide groups can interact with enzyme active sites, making it useful in enzyme inhibition studies.
Medicine: The compound's structure is suggestive of potential pharmaceutical applications, particularly in the design of new drugs targeting specific enzymes or receptors due to its sulfonamide moiety.
Industry: In the industrial sector, it is used in the formulation of specialty chemicals, agrochemicals, and as an additive in certain polymer materials to enhance properties such as durability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide primarily involves the interaction of its sulfonamide groups with biological macromolecules. These interactions often inhibit the activity of enzymes by mimicking the natural substrate or by occupying the enzyme's active site. The methoxyphenyl and pyrazoline moieties contribute to its binding affinity and specificity by facilitating hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison: Compared to other sulfonamide compounds, N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of the methoxyphenyl group, for instance, may enhance its lipophilicity and membrane permeability compared to simpler sulfonamides.
Similar Compounds
Sulfanilamide
Sulfamethoxazole
Sulfadiazine
Each of these compounds features a sulfonamide group but differs in their aromatic substitutions and overall chemical structure, influencing their pharmacokinetics and biological activities.
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-19(14-8-10-17(27-2)11-9-14)13-18(20-22)15-6-5-7-16(12-15)21-28(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNQCZLQPLTBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2430370.png)



![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]pyridin-3-ol](/img/structure/B2430379.png)
![6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2430380.png)
![2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2430382.png)

![Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2430385.png)
